(2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride is a compound of interest in various fields of chemistry and biology. This compound is a derivative of amino acids and is often used in synthetic chemistry due to its unique properties.
Preparation Methods
The synthesis of (2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride involves several steps. One common method starts with the borylation of p-bromo toluene, followed by oxidation, nitration, esterification, and hydrogenation . This process is efficient and yields the desired compound in good quantities. Industrial production methods often involve similar steps but are optimized for larger scale production.
Chemical Reactions Analysis
(2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research. It is used as a synthetic intermediate in the preparation of various biologically active compounds, such as quinoline derivatives . These derivatives have significant biological properties, including anti-HIV, antituberculosis, anticancer, and antimycobacterial activities. Additionally, (2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride is used in the development of fluorescent probes for imaging and diagnostic purposes .
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an intermediate in the synthesis of compounds that modulate immune responses or inhibit specific enzymes . The exact molecular targets and pathways depend on the specific application and the structure of the final product derived from this compound.
Comparison with Similar Compounds
(2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride can be compared with other similar compounds, such as 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride . While both compounds are used as synthetic intermediates, their specific applications and properties differ. For instance, 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride is particularly valuable in cross-coupling reactions for the preparation of natural products and biologically active compounds . Other similar compounds include various amino acid derivatives used in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.ClH/c1-12-6(11)8-3-2-4(7)5(9)10;/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVKSPSNLMUOQ-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NCC[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.